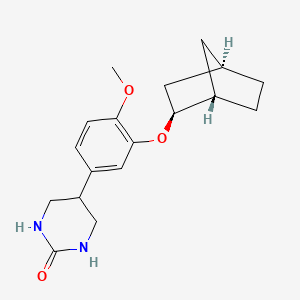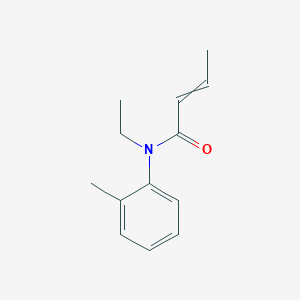
克罗米通
概述
描述
Crotamiton is a chemical compound used primarily as a scabicidal and antipruritic agent. It is available in the form of a cream or lotion for topical application. Crotamiton is a colorless to slightly yellowish oil with a faint amine-like odor. It is miscible with alcohol and methanol. The compound is used to treat scabies and relieve itching caused by various skin conditions, including sunburn and insect bites .
科学研究应用
克罗米通有几种科学研究应用:
化学: 它在色谱研究中用作参考化合物,用于分离和分析异构体。
生物学: 克罗米通及其衍生物因其对各种生物系统的影响而受到研究,包括其在延长模式生物寿命中的作用,例如秀丽隐杆线虫.
作用机制
克罗米通通过多种机制发挥作用:
抗寄生虫作用: 它对疥螨有毒,有助于根除感染。
分子靶点: 克罗米通可能作用于感觉离子通道,如瞬时受体电位香草素4 (TRPV4),这些通道在皮肤和初级感觉神经元中表达.
安全和危害
Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .
生化分析
Biochemical Properties
Crotamiton plays a significant role in biochemical reactions, particularly in its interaction with sensory ion channels. It is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which is expressed in the skin and primary sensory neurons . This inhibition likely contributes to its antipruritic effects. Additionally, Crotamiton interacts with enzymes and proteins involved in the inflammatory response, although the exact nature of these interactions remains to be fully elucidated.
Cellular Effects
Crotamiton exerts various effects on different cell types and cellular processes. It is toxic to the scabies mite, Sarcoptes scabiei, and helps in eradicating the mite from the skin . In terms of cellular function, Crotamiton influences cell signaling pathways by inhibiting TRPV4, which plays a role in sensory perception and inflammation . This inhibition can lead to reduced itching and inflammation, providing symptomatic relief to patients.
Molecular Mechanism
The molecular mechanism of Crotamiton involves its action as an antiparasitic and antipruritic agent. Additionally, Crotamiton produces a cooling effect as it evaporates from the skin, which helps to divert the body’s attention away from itching . This counter-irritation mechanism is a key aspect of its antipruritic action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crotamiton can change over time. It is absorbed systemically after topical application, with an elimination half-life of approximately 30.9 hours . Over time, the stability and degradation of Crotamiton can influence its efficacy and long-term effects on cellular function. Studies have shown that Crotamiton can provide relief from itching for several hours after each application .
Dosage Effects in Animal Models
The effects of Crotamiton vary with different dosages in animal models. At therapeutic doses, it effectively relieves itching and eradicates scabies mites. At higher doses, Crotamiton can cause skin irritation and other adverse effects . It is important to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
Crotamiton is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. After topical application, approximately 10% of Crotamiton is absorbed locally . It is metabolized and excreted primarily through the urine, with 4.8-8.8% of the absorbed dose being excreted
Transport and Distribution
Crotamiton is transported and distributed within cells and tissues after topical application. It is miscible with alcohol and methanol, which aids in its absorption through the skin . The distribution of Crotamiton within the body is not extensively studied, but it is known to be absorbed systemically and excreted through the urine .
Subcellular Localization
Its interaction with TRPV4 channels suggests that it may localize to areas where these channels are expressed, such as the skin and sensory neurons
准备方法
克罗米通可以通过巴豆酸与N-乙基-2-甲基苯胺的正式缩合合成。该反应导致形成烯酰胺。 该化合物以顺式和反式异构体的混合物形式存在,可以使用色谱技术将其分离 . 工业生产方法涉及使用高效液相色谱(HPLC)来确保最终产品的纯度和质量 .
化学反应分析
克罗米通会发生各种化学反应,包括:
氧化: 在特定条件下,克罗米通可以被氧化,导致形成不同的氧化产物。
还原: 该化合物可以被还原以形成相应的胺类。
取代: 克罗米通可以在适当条件下发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
克罗米通可以与其他用于治疗疥疮和瘙痒的类似化合物进行比较:
氯菊酯: 一种广泛使用的杀螨剂,通过破坏昆虫神经系统的功能起作用。
林丹: 另一种杀螨剂,通过干扰寄生虫神经系统中的神经递质γ-氨基丁酸 (GABA) 起作用。
苯甲酸苄酯: 用于治疗疥疮和虱子,通过对寄生虫产生毒性作用起作用。
属性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040664 | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.53e-01 g/L | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
483-63-6, 124236-29-9 | |
| Record name | Crotamiton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Crotamiton?
A1: Research indicates that Crotamiton directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of Crotamiton.
Q2: How does Crotamiton affect the TRPV4 channel?
A2: While the precise mechanism of inhibition requires further investigation, studies suggest that Crotamiton might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []
Q3: Does Crotamiton influence other itch pathways besides TRPV4?
A3: Yes, Crotamiton has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []
Q4: What is the chemical structure of Crotamiton?
A4: Crotamiton is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []
Q5: What is the molecular formula and weight of Crotamiton?
A5: The molecular formula of Crotamiton is C13H17NO, and its molecular weight is 203.28 g/mol. []
Q6: How stable is Crotamiton in the environment?
A6: Crotamiton exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []
Q7: How is Crotamiton absorbed by the body?
A7: Crotamiton demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []
Q8: How do different topical formulations affect Crotamiton absorption?
A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []
Q9: What is the efficacy of Crotamiton in treating scabies compared to other available treatments?
A9: Clinical trials indicate that Crotamiton, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to Crotamiton. [, , , , ]
Q10: Is Crotamiton effective against all stages of the scabies mite life cycle?
A10: While Crotamiton demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []
Q11: Are there any reported cases of resistance to Crotamiton?
A11: While not as prevalent as with other scabicides, some cases of scabies resistant to Crotamiton treatment have been reported. []
Q12: What is the general safety profile of Crotamiton?
A12: Crotamiton is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]
Q13: What are the common formulations of Crotamiton for topical administration?
A13: Crotamiton is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]
Q14: Are there any specific formulation challenges associated with Crotamiton?
A14: Crotamiton, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]
Q15: What analytical methods are commonly used for the detection and quantification of Crotamiton?
A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying Crotamiton in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]
Q16: What are the challenges in analyzing Crotamiton residues in water samples?
A16: Analyzing Crotamiton residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of Crotamiton in water. []
Q17: What are some of the current research areas focusing on Crotamiton?
A17: Current research on Crotamiton encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]
Q18: Are there any promising derivatives or analogs of Crotamiton being investigated?
A18: Yes, researchers are actively exploring structural modifications to the Crotamiton molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
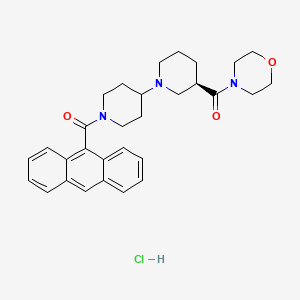
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)
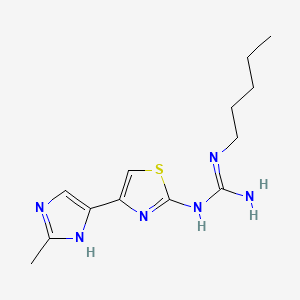
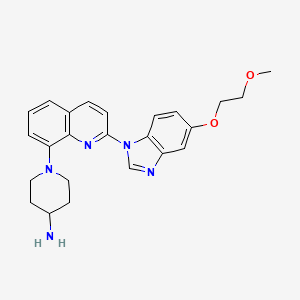
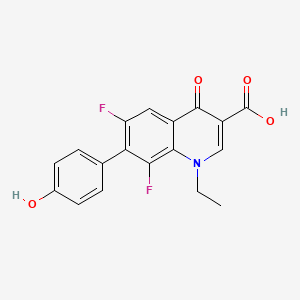
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
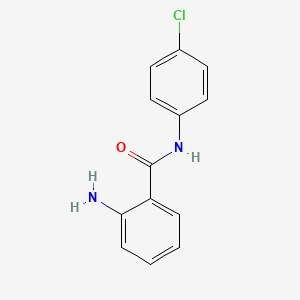
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
